molecular formula C14H17N5OS B6750336 N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide

Cat. No.: B6750336
M. Wt: 303.39 g/mol
InChI Key: GZYUVPXDAVHPPX-UHFFFAOYSA-N
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Description

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group

Properties

IUPAC Name

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-11-15-13(16-14(20)18-7-9-21-10-8-18)17-19(11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYUVPXDAVHPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)NC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide typically involves the reaction of a thiomorpholine derivative with a 1,2,4-triazole precursor. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a solution of the corresponding amine in dry toluene can be reacted with aluminum methylate under a nitrogen atmosphere to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activity.

    5-methyl-1-phenyl-1,2,4-triazole: A closely related compound with a similar structure but lacking the thiomorpholine and carboxamide groups.

    Thiomorpholine derivatives: Compounds containing the thiomorpholine ring, which can exhibit similar chemical reactivity.

Uniqueness

N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide is unique due to the combination of the triazole ring with the thiomorpholine and carboxamide groups. This unique structure can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.

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